molecular formula C13H18O B7984024 trans-2-(2-Ethylphenyl)cyclopentanol

trans-2-(2-Ethylphenyl)cyclopentanol

Cat. No.: B7984024
M. Wt: 190.28 g/mol
InChI Key: HPMFTPFDSMPWNL-QWHCGFSZSA-N
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Description

trans-2-(2-Ethylphenyl)cyclopentanol is a cyclopentanol derivative featuring a cyclopentane ring substituted with a hydroxyl group and a 2-ethylphenyl moiety at the trans-2 position. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol (CAS: 933674-40-9) . This compound is part of a broader class of cyclopentanols, which are valued in organic synthesis for their stereochemical complexity and utility in pharmaceuticals, fragrances, and specialty chemicals .

Properties

IUPAC Name

(1R,2S)-2-(2-ethylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-2-10-6-3-4-7-11(10)12-8-5-9-13(12)14/h3-4,6-7,12-14H,2,5,8-9H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMFTPFDSMPWNL-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylphenyl)cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2-ethylbenzene.

    Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is prepared and reacted with cyclopentanone to form the corresponding alcohol.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (1R,2S) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(2-ethylphenyl)cyclopentanone.

    Reduction: Formation of 2-(2-ethylphenyl)cyclopentane.

    Substitution: Formation of 2-(2-ethylphenyl)cyclopentyl chloride or bromide.

Scientific Research Applications

trans-2-(2-Ethylphenyl)cyclopentanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s chiral nature makes it a valuable building block for the synthesis of pharmaceuticals with specific stereochemical requirements.

    Biological Studies: It is used in studies to understand the effects of chirality on biological activity and receptor interactions.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of trans-2-(2-Ethylphenyl)cyclopentanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of cyclopentanols allows for nuanced comparisons. Below is a detailed analysis of trans-2-(2-Ethylphenyl)cyclopentanol relative to its analogs:

Key Comparative Insights

Substituent Effects on Reactivity and Selectivity :

  • The 2-ethylphenyl group in the target compound introduces steric bulk, which may influence catalytic hydrogenation efficiency compared to smaller substituents (e.g., 3-fluorophenyl) .
  • Halogenated analogs (e.g., 4-bromophenyl) exhibit enhanced reactivity in cross-coupling reactions due to the halogen's leaving-group ability .

Synthetic Methodologies: Asymmetric Hydrogenation: High enantioselectivity (>99% ee) and trans-selectivity (trans/cis >99:1) are achievable for cyclopentanols using chiral iridium catalysts, as demonstrated for trans-2-(3-methoxy-2,5-dimethylphenyl) derivatives . Schmidt Reaction: Used for intramolecular rearrangements to form trans-2-furanyl cyclopentanol, albeit with moderate yields .

Applications: Biomass-Derived Cyclopentanols: Compounds like cyclopentanol (CPL) are produced sustainably from furfural, highlighting a shift toward green chemistry . Medicinal Chemistry: Amino- and halogen-substituted cyclopentanols serve as precursors for matrix metalloproteinase inhibitors or antibacterial agents .

Physical Properties :

  • The 2-ethylphenyl group increases hydrophobicity compared to polar substituents (e.g., -OH, -NH₂), affecting solubility and partitioning behavior .
  • Styryl-substituted derivatives (e.g., 3f) exhibit extended conjugation, relevant for UV/Vis applications .

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